L-Proline, 5-oxo-L-prolyl-L-histidyl-
Overview
Description
Thyrotropin-releasing hormone (TRH), also known as thyroliberin, is a tripeptide hormone composed of pyroglutamyl-histidyl-prolinamide. It plays a crucial role in regulating the function of the anterior pituitary gland by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin. TRH is synthesized in the hypothalamus and has widespread distribution in the brain and spinal cord, where it functions as both an endocrine hormone and a neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRH involves the sequential coupling of the amino acids pyroglutamic acid, histidine, and proline. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and deprotected to yield TRH .
Industrial Production Methods
Industrial production of TRH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
TRH undergoes various chemical reactions, including hydrolysis, oxidation, and amidation. Hydrolysis of TRH can occur under acidic or basic conditions, leading to the cleavage of peptide bonds and the formation of constituent amino acids .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Amidation: Catalysts such as carbodiimides or enzymes like peptidyl transferases
Major Products Formed
The major products formed from the hydrolysis of TRH are pyroglutamic acid, histidine, and proline. Oxidation reactions can lead to the formation of various oxidized derivatives of these amino acids .
Scientific Research Applications
TRH has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating physiological processes such as thermogenesis, feeding behavior, and water intake.
Medicine: Explored for its potential therapeutic applications in treating conditions like major depressive disorder, spinocerebellar degeneration, and neurodegenerative diseases.
Industry: Utilized in diagnostic tests to assess thyroid function and pituitary gland activity
Mechanism of Action
TRH exerts its effects by binding to thyrotropin-releasing hormone receptors (TRHR) on the surface of target cells. This binding activates G protein-coupled receptor signaling pathways, leading to the production of inositol-1,4,5-triphosphate and the release of intracellular calcium ions. These signaling events ultimately result in the synthesis and release of TSH and prolactin from the anterior pituitary gland .
Comparison with Similar Compounds
TRH is unique among its analogs due to its specific amino acid sequence and its dual role as both an endocrine hormone and a neurotransmitter. Similar compounds include:
Taltirelin: An orally administered TRH analog with improved central nervous system activity and pharmacological properties.
Protirelin: Another TRH analog used in diagnostic tests to assess thyroid function
TRH’s uniqueness lies in its ability to regulate both endocrine and neurological functions, making it a versatile compound in scientific research and medical applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYONPBTNRIEBA-SRVKXCTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24769-58-2 | |
Record name | Acid-TRH | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24769-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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